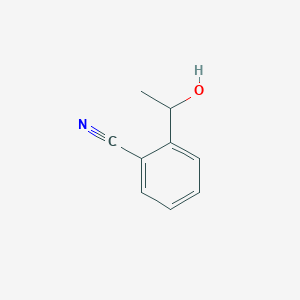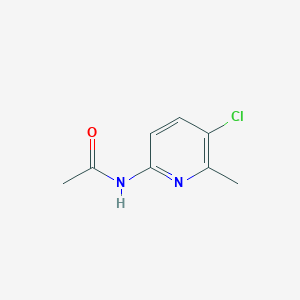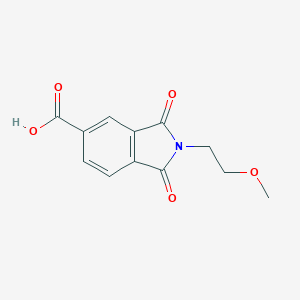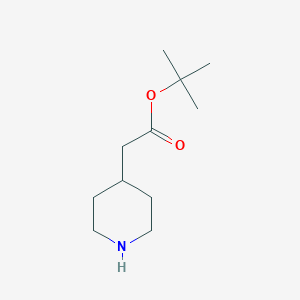
4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound’s structure and properties can be inferred from its name and similar compounds.
Molecular Structure Analysis
The molecular structure of a compound like this can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms in the molecule and the nature of the bonds between them.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and overall structure. Given its complexity, it’s likely that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. In the absence of specific information about this compound, general safety guidelines for handling chemicals should be followed .
properties
IUPAC Name |
4-(2-hydroxyanilino)naphthalene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-14-8-4-3-7-12(14)17-13-9-15(19)16(20)11-6-2-1-5-10(11)13/h1-9,17-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOCMOBNZBUGRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365477 |
Source


|
| Record name | 4-(2-Hydroxyanilino)naphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyanilino)naphthalene-1,2-dione | |
CAS RN |
175136-53-5 |
Source


|
| Record name | 4-(2-Hydroxyanilino)naphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



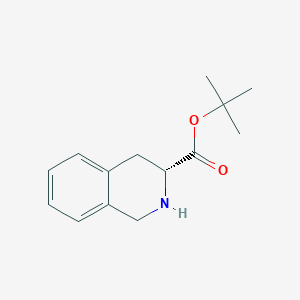
![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)
